Cas no 1366820-87-2 (4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one)

4-5-Fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring both a fluoro and trifluoromethyl substituent on the phenyl ring, enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The compound's unique electronic properties, imparted by the trifluoromethyl group, can improve binding affinity in target interactions. Its pyrrolidin-2-one core offers versatility for further functionalization, enabling the synthesis of diverse bioactive molecules. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators, where fluorinated motifs are often critical for optimizing pharmacokinetic and pharmacodynamic profiles.
4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one structure
1366820-87-2 structure
商品名:4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one
CAS番号:1366820-87-2
MF:C11H9F4NO
メガワット:247.188876867294
CID:6014244
PubChem ID:165898930

4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one
    • 4-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
    • EN300-1930645
    • 1366820-87-2
    • インチ: 1S/C11H9F4NO/c12-7-1-2-9(11(13,14)15)8(4-7)6-3-10(17)16-5-6/h1-2,4,6H,3,5H2,(H,16,17)
    • InChIKey: UTLICYDQNSHEOW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=CC=1C1CC(NC1)=O)F)(F)F

計算された属性

  • せいみつぶんしりょう: 247.06202656g/mol
  • どういたいしつりょう: 247.06202656g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 29.1Ų

4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1930645-0.25g
4-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
1366820-87-2
0.25g
$708.0 2023-09-17
Enamine
EN300-1930645-10.0g
4-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
1366820-87-2
10g
$4236.0 2023-05-25
Enamine
EN300-1930645-0.5g
4-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
1366820-87-2
0.5g
$739.0 2023-09-17
Enamine
EN300-1930645-5.0g
4-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
1366820-87-2
5g
$2858.0 2023-05-25
Enamine
EN300-1930645-5g
4-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
1366820-87-2
5g
$2235.0 2023-09-17
Enamine
EN300-1930645-1g
4-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
1366820-87-2
1g
$770.0 2023-09-17
Enamine
EN300-1930645-0.05g
4-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
1366820-87-2
0.05g
$647.0 2023-09-17
Enamine
EN300-1930645-0.1g
4-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
1366820-87-2
0.1g
$678.0 2023-09-17
Enamine
EN300-1930645-1.0g
4-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
1366820-87-2
1g
$986.0 2023-05-25
Enamine
EN300-1930645-2.5g
4-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
1366820-87-2
2.5g
$1509.0 2023-09-17

4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one 関連文献

4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-oneに関する追加情報

Introduction to 4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one (CAS No. 1366820-87-2)

4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1366820-87-2, belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for drug discovery and development. The presence of both fluorine and trifluoromethyl substituents in its aromatic ring enhances its metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents.

The fluoro and trifluoromethyl groups are strategically incorporated into the phenylpyrrolidinone core to modulate electronic and steric interactions with biological targets. These modifications have been extensively studied in medicinal chemistry, as they can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one structure represents an advanced chemical entity that has been explored in various preclinical studies for its potential applications in treating neurological disorders, inflammation, and other diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. These studies indicate that the fluoro and trifluoromethyl substituents play a crucial role in stabilizing interactions with key enzymes and receptors. For instance, the trifluoromethyl group can enhance hydrophobic interactions, while the fluorine atoms can participate in hydrogen bonding or π-stacking interactions, depending on the target protein.

The synthesis of 4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired framework efficiently. The use of these modern synthetic strategies not only improves scalability but also allows for the introduction of additional functional groups for further derivatization.

In vitro studies have demonstrated that 4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one exhibits notable bioactivity against various disease-relevant targets. For example, preliminary data suggest that it may inhibit the activity of enzymes involved in inflammation pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally, its interaction with neurotransmitter receptors has been investigated, indicating potential applications in managing conditions associated with neurochemical imbalances.

The pharmacokinetic properties of this compound are also of great interest. The fluorine substituents contribute to its metabolic stability by resisting degradation under physiological conditions. This characteristic is particularly advantageous for developing long-acting drugs that require fewer dosing regimens. Furthermore, the trifluoromethyl group can influence solubility and distribution profiles, which are critical parameters for drug efficacy.

Current research is focused on expanding the chemical space of 4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one by exploring analogs with different substituent patterns. By systematically modifying the phenyl ring or the pyrrolidinone moiety, scientists aim to identify derivatives with enhanced potency, selectivity, and reduced toxicity. High-throughput screening (HTS) technologies are being employed to rapidly evaluate large libraries of compounds for their biological activity against relevant targets.

The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like 4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one. Machine learning algorithms can predict molecular properties and optimize synthetic routes with remarkable accuracy, reducing the time and cost associated with traditional methods. These innovations are transforming how novel therapeutics are developed, enabling more efficient exploration of chemical diversity.

Future clinical trials will be essential to validate the therapeutic potential of 4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one in human populations. Phase I studies will assess safety and tolerability, while subsequent phases will evaluate efficacy in patients with specific diseases. The insights gained from these trials will inform decisions about further development or optimization before regulatory approval.

In conclusion,4-5-fluoro-2-(trifluoromethyl)phenylpyrrolidin-2-one represents a compelling example of how structural modifications can enhance biological activity and pharmacokinetic properties. Its unique combination of fluorine and trifluoromethyl groups makes it a versatile scaffold for developing novel pharmaceuticals. As research continues to uncover new applications for this compound, it is poised to play a significant role in addressing unmet medical needs across multiple therapeutic areas.

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